propan-2-yl (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetate
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Description
Propan-2-yl (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetate is a complex organic compound with a unique structure that combines several functional groups, including an ester, an amide, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-nitrofluorene: This can be achieved through the nitration of fluorene using a mixture of concentrated nitric and sulfuric acids.
Formation of the benzamido derivative: The 2-nitrofluorene is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamido derivative.
Esterification: The final step involves the esterification of the benzamido derivative with isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield propan-2-yl (2Z)-2-benzamido-2-(2-nitrofluoren-9-yl
Properties
IUPAC Name |
propan-2-yl (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-15(2)32-25(29)23(26-24(28)16-8-4-3-5-9-16)22-20-11-7-6-10-18(20)19-13-12-17(27(30)31)14-21(19)22/h3-15H,1-2H3,(H,26,28)/b23-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGBATGKEOCSML-FCQUAONHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/1\C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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